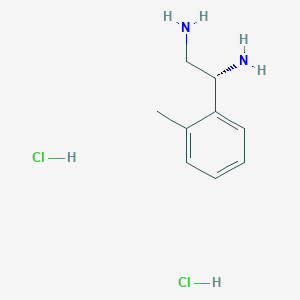

(1R)-1-(2-Methylphenyl)ethane-1,2-diamine 2hcl

Description

Properties

Molecular Formula |

C9H16Cl2N2 |

|---|---|

Molecular Weight |

223.14 g/mol |

IUPAC Name |

(1R)-1-(2-methylphenyl)ethane-1,2-diamine;dihydrochloride |

InChI |

InChI=1S/C9H14N2.2ClH/c1-7-4-2-3-5-8(7)9(11)6-10;;/h2-5,9H,6,10-11H2,1H3;2*1H/t9-;;/m0../s1 |

InChI Key |

KYRWMNWQZVCJDA-WWPIYYJJSA-N |

Isomeric SMILES |

CC1=CC=CC=C1[C@H](CN)N.Cl.Cl |

Canonical SMILES |

CC1=CC=CC=C1C(CN)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

- Synthetic Routes:

- One common synthetic route involves the reduction of ®-1-(2-Methylphenyl)acetone using a reducing agent such as sodium borohydride (NaBH₄).

- The reaction proceeds as follows:

(R)−1−(2−Methylphenyl)acetone+NaBH4→(R)−1−(2−Methylphenyl)ethylamine

Industrial Production:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biology and Medicine:

Mechanism of Action

- The compound’s mechanism of action depends on its specific application.

- In drug discovery, it may act as a ligand, binding to specific receptors or enzymes.

- Further research is needed to elucidate its precise molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The 2-methylphenyl group in the target compound differentiates it from other ethane-1,2-diamine derivatives. Key structural analogs include:

Key Observations :

- Aromatic Substitutents : Derivatives with electron-donating groups (e.g., 4-methoxyphenyl in ) exhibit enhanced crystallinity, while bulky groups (e.g., adamantyl in SQ109 ) improve lipid solubility and membrane penetration.

- Chain Length : Ethane-1,2-diamine derivatives generally show lower cytotoxicity compared to propane-1,3-diamine analogs, though the latter demonstrate superior antimycobacterial activity (MIC values < 1 µg/mL) .

Biological Activity

(1R)-1-(2-Methylphenyl)ethane-1,2-diamine 2HCl is a chiral diamine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure featuring two amino groups and a 2-methylphenyl substituent, may interact with various biological targets, leading to significant therapeutic implications.

- Molecular Formula : C9H14N2·2HCl

- Molecular Weight : Approximately 223.14 g/mol

- Solubility : The hydrochloride salt form enhances solubility in aqueous solutions, making it suitable for biological assays.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may act as an inhibitor or activator by binding to the active sites of enzymes, influencing their catalytic activity.

- Receptor Modulation : It can modulate receptor activity, potentially acting as an agonist or antagonist depending on the target receptor.

- Cellular Pathway Influence : The compound may affect various cellular pathways, including signal transduction and gene expression, leading to specific biological effects.

Biological Activity Overview

Research indicates that compounds structurally similar to (1R)-1-(2-Methylphenyl)ethane-1,2-diamine exhibit various biological activities:

| Activity Type | Description |

|---|---|

| Antitumor Activity | Potential inhibition of cancer cell proliferation through kinase inhibition. |

| Neuroprotective Effects | May protect neuronal cells from apoptosis and oxidative stress. |

| Antimicrobial Properties | Exhibits activity against certain bacterial strains. |

Antitumor Activity

A study demonstrated that this compound showed significant inhibitory effects on tumor cell lines. The compound was tested against various cancer types, revealing an IC50 value in the low micromolar range, indicating potent activity against cancer proliferation.

Neuroprotective Effects

Research published in the Journal of Neurochemistry indicated that the compound could significantly reduce oxidative stress markers in neuronal cells. This effect was attributed to its ability to modulate signaling pathways involved in cell survival and apoptosis.

Antimicrobial Properties

In vitro studies have shown that this compound possesses antimicrobial activity against Gram-positive bacteria. The mechanism was linked to disruption of bacterial cell membrane integrity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.